2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: Shares the tert-butyl and aniline groups but lacks the triazole ring.
4-tert-Butylaniline: Similar structure but with the tert-butyl group in a different position.
Uniqueness
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C18H20N4/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3,(H,20,21,22) |
InChI Key |
PUPLBTPJGJHHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Origin of Product |
United States |
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